2-Bromo-1-(4-fluorophenyl)ethanone

Catalog No.
S577329
CAS No.
403-29-2
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-fluorophenyl)ethanone

CAS Number

403-29-2

Product Name

2-Bromo-1-(4-fluorophenyl)ethanone

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CBr)F

Synonyms

α-Bromo-4’-fluoroacetophenone; α-Bromo-p-fluoroacetophenone; 1-(4-Fluorophenyl)-2-bromoethanone; 2-Bromo-1-(4-fluorophenyl)-1-ethanone; 2-Bromo-1-(4-fluorophenyl)ethanone; 2-Bromo-4’-fluoroacetophenone; 2-Bromo-p-fluoroacetophenone; 4-Fluorophenacyl

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F

Synthesis:

2-Bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Applications in Organic Chemistry:

  • Precursor for radiolabeled compounds: 2-Bromo-1-(4-fluorophenyl)ethanone can be readily labeled with the radioactive isotope fluorine-18 (¹⁸F) to form (¹⁸F)4-fluorophenacyl bromide. This radiotracer finds applications in positron emission tomography (PET) imaging for various purposes, including the investigation of neurodegenerative diseases and tumor characterization.
  • Building block for complex molecules: The presence of both a reactive bromo group and a carbonyl group makes 2-bromo-1-(4-fluorophenyl)ethanone a valuable building block for the synthesis of diverse organic molecules. Through various coupling reactions, it can be incorporated into larger structures with desired functionalities, finding applications in the development of pharmaceuticals and functional materials.

Other Potential Applications:

While research on the specific applications of 2-bromo-1-(4-fluorophenyl)ethanone is ongoing, its unique chemical properties suggest potential uses in various fields:

  • Material science: The molecule's aromatic ring and reactive groups could be exploited for the design of novel materials with specific electronic or photophysical properties.
  • Medicinal chemistry: The bromo group's potential for further functionalization opens avenues for exploring the molecule's biological activity and developing new drugs.

2-Bromo-1-(4-fluorophenyl)ethanone, also known as 2-bromo-4'-fluoroacetophenone or 4-fluorophenacyl bromide, is an organic molecule belonging to the class of aryl halides. Its origin is likely synthetic, as there is no mention of a natural source in the scientific literature []. While there are no reported uses in biological systems or medicinal applications, it serves as a useful intermediate for the synthesis of other organic compounds relevant to scientific research [].


Molecular Structure Analysis

The key feature of 2-Bromo-1-(4-fluorophenyl)ethanone is its structure (Figure 1). It consists of a benzene ring with a fluorine atom attached at the para (4th) position. A carbonyl group (C=O) is linked to the alpha (1st) carbon of the chain, forming a ketone functional group. The other end of the chain terminates with a bromine atom at the beta (2nd) carbon position []. The presence of the electron-withdrawing fluorine atom and the bromine atom can affect the reactivity of the molecule, particularly at the carbonyl group.


Chemical Reactions Analysis

2-Bromo-1-(4-fluorophenyl)ethanone can participate in various chemical reactions due to the presence of the ketone and the bromo substituent. Here are some notable examples:

  • Nucleophilic Acylation: The carbonyl group can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. For instance, it can react with amines to form enamines [].

(Reaction 1):

C8H6BrFO (2-Bromo-1-(4-fluorophenyl)ethanone) + RNH2 (Amine) -> C8H5BrF(NHR)COCH3 (Enamine) + H2O (Water) []

  • Substitution Reactions: The bromo atom is a good leaving group and can be replaced by other nucleophiles. This property allows the molecule to serve as a building block for the synthesis of various derivatives [].

(Reaction 2):

C8H6BrFO (2-Bromo-1-(4-fluorophenyl)ethanone) + NaCN (Sodium Cyanide) -> C8H6FNCOCH2CN (4-Fluoro phenacyl cyanide) + NaBr (Sodium Bromide) []


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to its high molecular weight.
  • Melting Point: Expected to be above room temperature due to the presence of the aromatic ring and the bromo substituent.
  • Boiling Point: Expected to be high due to the combined effect of the aromatic ring, carbonyl group, and bromo atom.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring. Solubility in water would be low due to the non-polar nature of the molecule.
  • Stability: The molecule is expected to be stable under normal storage conditions. However, prolonged exposure to light or heat may promote decomposition.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (91.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-29-2

Wikipedia

2-Bromo-4'-fluoroacetophenone

Dates

Modify: 2023-08-15

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